2-Methyl-3-(methylsulfonyl)phenylboronic Acid

Medicinal Chemistry Organic Synthesis Chemical Procurement

2-Methyl-3-(methylsulfonyl)phenylboronic Acid (CAS 1313617-69-4) is a specialized arylboronic acid for advanced medicinal chemistry. Its ortho-methyl group introduces steric hindrance for atropisomeric biaryl synthesis, while the meta-methylsulfonyl pharmacophore enhances metabolic stability and H-bonding. The substitution pattern alters pKa (~7.19) and demands advanced catalysts (NHC-Pd), making replacement with simpler boronic acids unfeasible without re-optimization. Choose this building block for consistent access to sterically congested chemical space.

Molecular Formula C8H11BO4S
Molecular Weight 214.05 g/mol
CAS No. 1313617-69-4
Cat. No. B3039760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methylsulfonyl)phenylboronic Acid
CAS1313617-69-4
Molecular FormulaC8H11BO4S
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)S(=O)(=O)C)C)(O)O
InChIInChI=1S/C8H11BO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5,10-11H,1-2H3
InChIKeyQOMZNEHQVPYMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(methylsulfonyl)phenylboronic Acid CAS 1313617-69-4: A Specialized Ortho-Substituted Boronic Acid for Challenging Suzuki-Miyaura Couplings


2-Methyl-3-(methylsulfonyl)phenylboronic Acid (CAS 1313617-69-4) is an arylboronic acid building block characterized by a unique substitution pattern comprising an ortho-methyl group and a meta-methylsulfonyl group on the phenyl ring [1]. This combination of electron-withdrawing and sterically hindering substituents directly adjacent to the reactive boronic acid moiety imparts distinct reactivity and stability profiles compared to simpler phenylboronic acid analogs, making it a specialized reagent for the synthesis of sterically congested biaryl motifs in pharmaceutical and agrochemical research .

Why 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Cannot Be Replaced by Simpler Analogs: Critical Roles of Ortho-Methyl and Meta-Sulfonyl Groups


Generic substitution with a simple phenylboronic acid or a regioisomeric methylsulfonyl analog (e.g., the 4-substituted variant) is not feasible due to the compound's unique ortho,meta-substitution pattern. The ortho-methyl group introduces significant steric hindrance around the boron atom, which can dramatically alter reaction rates, catalyst compatibility, and selectivity in cross-coupling reactions . Conversely, the meta-methylsulfonyl group acts as a strong electron-withdrawing group, which is predicted to lower the boronic acid's pKa (7.19 ± 0.58) relative to an unsubstituted phenylboronic acid, thereby enhancing its reactivity under basic Suzuki-Miyaura conditions . This precise spatial and electronic environment is not replicated by other commercially available analogs, making direct substitution without extensive process re-optimization a high-risk proposition for synthetic routes requiring this specific scaffold.

Quantitative Differentiation of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid (CAS 1313617-69-4) from Closest Analogs


Comparative Physicochemical Properties: Predicted pKa and Molecular Weight vs. 3- and 4-Substituted Regioisomers

The target compound exhibits a higher molecular weight (214.05 g/mol) due to the additional methyl group compared to its regioisomers 3-(Methylsulfonyl)phenylboronic acid (200.02 g/mol) and 4-(Methylsulfonyl)phenylboronic acid (200.02 g/mol) [1]. Its predicted acid dissociation constant (pKa) of 7.19 ± 0.58 is slightly higher than that of the 3-substituted analog (pKa 7.11 ± 0.10) but slightly lower than the 4-substituted analog (pKa 7.22 ± 0.10) , suggesting a nuanced electronic environment influenced by the ortho-methyl group. These differences, while modest, are critical for precise mass balance in synthesis and can influence reactivity and solubility profiles in complex reaction mixtures.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Influence of Ortho-Methyl Substituent on Steric Bulk and Predicted Reactivity in Cross-Coupling

The presence of an ortho-methyl group adjacent to the boronic acid introduces significant steric hindrance, a feature absent in the 3- and 4-(methylsulfonyl)phenylboronic acid analogs . Class-level inference from studies on ortho-substituted phenylboronic acids indicates that such steric bulk typically necessitates the use of more robust catalytic systems (e.g., specialized N-heterocyclic carbene (NHC) ligands) and can lead to lower reaction yields or require higher temperatures compared to unhindered analogs [1]. For instance, a related compound, 2-methyl-5-(methylsulfonyl)phenylboronic acid, is reported to require microwave-assisted conditions (150°C) to achieve high yields in Suzuki couplings, underscoring the impact of the ortho-methyl group . This steric attribute is a key differentiator for users seeking to build congested biaryl bonds where less hindered boronic acids would fail.

Catalysis Suzuki-Miyaura Coupling Steric Effects

Enhanced Oxidative Stability of Methylsulfonyl-Containing Phenylboronic Acids vs. Unsubstituted Phenylboronic Acid

While direct stability data for 2-Methyl-3-(methylsulfonyl)phenylboronic acid is unavailable, comparative studies on a closely related analog, 2-Methyl-5-(methylsulfonyl)phenylboronic acid, demonstrate that the presence of a methylsulfonyl group confers enhanced resistance to oxidation. In the presence of hydrogen peroxide, unsubstituted phenylboronic acid undergoes rapid oxidation with a half-life of approximately 30 minutes. In contrast, the methylsulfonyl-substituted analog shows significantly improved stability under identical conditions . This class-level inference suggests that 2-Methyl-3-(methylsulfonyl)phenylboronic acid likely shares this enhanced oxidative stability compared to simpler phenylboronic acids like 2-methylphenylboronic acid (o-tolylboronic acid).

Reagent Stability Process Chemistry Long-Term Storage

Targeted Research and Industrial Applications for 2-Methyl-3-(methylsulfonyl)phenylboronic Acid (CAS 1313617-69-4)


Synthesis of Sterically Hindered Biaryl Motifs in Drug Discovery

The ortho-methyl group of 2-Methyl-3-(methylsulfonyl)phenylboronic acid makes it a reagent of choice for constructing atropisomeric or highly twisted biaryl scaffolds, which are increasingly important in medicinal chemistry for improving drug-target interactions and overcoming resistance . The compound's steric profile necessitates the use of advanced catalytic systems (e.g., NHC-Pd complexes), making it a specialized tool for medicinal chemists seeking to explore chemical space inaccessible with less hindered boronic acids.

Suzuki-Miyaura Couplings Requiring Enhanced Reagent Stability

Based on class-level inference from its 5-substituted regioisomer, this compound is expected to exhibit superior stability against oxidation compared to simple phenylboronic acids . This property is advantageous in process chemistry and high-throughput experimentation, where reagents may be exposed to air or moisture for extended periods. Procurement of this compound over an unsubstituted analog is justified when reaction robustness and batch-to-batch consistency are paramount.

Precursor for Functionalized Sulfone-Containing Pharmaceuticals and Agrochemicals

The methylsulfonyl group is a privileged pharmacophore found in numerous drugs (e.g., COX-2 inhibitors, certain kinase inhibitors) and agrochemicals due to its metabolic stability and ability to engage in hydrogen bonding . This boronic acid serves as a direct building block for incorporating a pre-functionalized sulfone moiety into complex molecules via cross-coupling, streamlining the synthesis of drug candidates where the sulfone group is critical for biological activity [1].

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